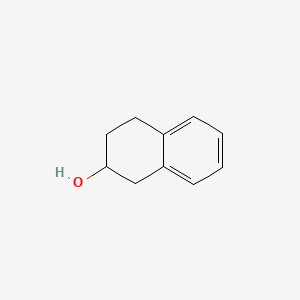

1,2,3,4-Tetrahydro-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44875. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10-11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQYZECMEPOAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870589 | |

| Record name | 2-Hydroxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Tetralol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140 °C @ 12 MM HG | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

530-91-6 | |

| Record name | 1,2,3,4-Tetrahydro-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=530-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetralol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetralol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxytetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AE2V413JI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

15.5 °C | |

| Record name | 2-HYDROXYTETRALIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5679 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide: 1,2,3,4-Tetrahydro-2-naphthol (CAS 530-91-6)

Functional Scaffolds in Drug Discovery & Asymmetric Synthesis

Executive Summary

1,2,3,4-Tetrahydro-2-naphthol (2-Tetralol) is a bicyclic secondary alcohol that serves as a critical chiral scaffold in the synthesis of dopaminergic agents, serotonin receptor ligands, and advanced aminotetralin derivatives.[1] Unlike its fully aromatic counterpart (2-naphthol), the partially hydrogenated "ac-ring" offers stereochemical complexity (C2 chirality) essential for structure-activity relationship (SAR) studies in medicinal chemistry.[1][2] This guide details the physicochemical architecture, optimized synthetic routes, biocatalytic resolution strategies, and analytical profiling of CAS 530-91-6, prioritizing high-purity isolation for pharmaceutical applications.[1]

Chemical Identity & Physicochemical Architecture[2][3]

2-Tetralol exists as a viscous liquid that may crystallize upon prolonged storage at low temperatures.[1][2] Its lipophilicity and bicyclic structure make it a versatile intermediate for introducing rigidity into drug pharmacophores.[2]

Table 1: Physicochemical Profile

| Property | Value / Description | Context for Application |

| CAS Number | 530-91-6 | Racemic mixture identifier.[1][2] |

| IUPAC Name | 1,2,3,4-Tetrahydronaphthalen-2-ol | Also known as: 2-Tetralol, ac-β-Tetralol.[1] |

| Molecular Formula | C₁₀H₁₂O | MW: 148.20 g/mol .[1][2] |

| Appearance | Colorless to pale yellow viscous liquid | Darkens upon oxidation/light exposure.[1][2] |

| Melting Point | 15.5 – 16.0 °C | Handling often requires gentle warming if stored cold.[1][2] |

| Boiling Point | 140 °C @ 12 mmHg | High boiling point requires vacuum distillation for purification.[1][2] |

| Density | 1.09 – 1.112 g/mL | Denser than water; distinct organic phase separation.[1][2] |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Low in H₂O | Compatible with standard organic extraction protocols.[1][2] |

| Chirality | C2 Stereocenter | Exists as (R) and (S) enantiomers; CAS 530-91-6 is racemic.[1][2][3] |

Synthetic Pathways & Process Optimization

The synthesis of 2-tetralol is generally approached via two primary methodologies: the partial hydrogenation of 2-naphthol or the hydride reduction of 2-tetralone.[1] The choice of pathway depends on the starting material availability and the tolerance for aromatic ring reduction isomers.

Pathway A: Selective Hydrogenation of 2-Naphthol

Mechanism: Catalytic hydrogenation of the substituted ring (ac-hydrogenation) versus the unsubstituted ring (ar-hydrogenation).[1] Challenge: Achieving selectivity for the ac-ring (1,2,3,4-tetrahydro) over the ar-ring (5,6,7,8-tetrahydro) is difficult.[1] Optimization: Ruthenium (Ru) or Rhodium (Rh) catalysts on alumina supports, operated at elevated pressures (50-100 atm), favor the formation of 2-tetralol over the fully saturated decalin derivatives.[1][2]

Pathway B: Reduction of 2-Tetralone (Lab Scale Preferred)

Mechanism: Nucleophilic addition of hydride to the ketone.[2] Protocol:

-

Reagents: 2-Tetralone (1.0 eq), Sodium Borohydride (NaBH₄, 0.5 eq), Methanol (MeOH).

-

Procedure: Dissolve 2-tetralone in MeOH at 0°C. Add NaBH₄ portion-wise to control exotherm. Stir for 1 hour.

-

Quench: Acidify with 1N HCl to destroy excess hydride.

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

-

Yield: Typically >90% quantitative conversion.

Synthetic Workflow Visualization

The following diagram illustrates the competing pathways and the divergence towards pharmaceutical intermediates.

Figure 1: Synthetic divergence showing the reduction routes to 2-Tetralol and its downstream utility in aminotetralin synthesis.[1]

Biocatalytic Kinetic Resolution

For pharmaceutical applications (e.g., synthesis of Rotigotine or chiral serotonin ligands), the racemic mixture (CAS 530-91-6) must be resolved.[1][2] Enzymatic Kinetic Resolution (EKR) is the industry standard for high enantiomeric excess (ee).[2]

Protocol: Lipase-Mediated Acylation

Principle: Lipases discriminate between enantiomers, acylating one (usually the R-form) faster than the other.[1] Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).[1][2] Acyl Donor: Vinyl Acetate (irreversible donor).[2]

Step-by-Step Methodology:

-

Setup: Suspend racemic 2-tetralol (10 mmol) in dry Toluene or MTBE.

-

Addition: Add Vinyl Acetate (5.0 eq) and Novozym 435 (20 mg/mmol substrate).

-

Incubation: Shake at 30-40°C. Monitor conversion via Chiral HPLC.

-

Termination: Stop reaction at 50% conversion (theoretical yield for resolution).

-

Separation: Filter enzyme. Separation of the (R)-Acetate ester from the unreacted (S)-Alcohol is achieved via column chromatography (Silica gel; Hexane/EtOAc gradient).[1][2] The ester is less polar and elutes first.[2]

Figure 2: Enzymatic Kinetic Resolution workflow using CAL-B lipase to separate enantiomers.

Analytical Profiling

Verification of identity and purity is critical, particularly distinguishing it from 1-tetralol or fully aromatic impurities.[1][2]

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃

-

¹H NMR (400 MHz):

-

δ 7.05–7.15 (m, 4H, Ar-H) – Aromatic multiplet.[1]

-

δ 4.12 (m, 1H, CH-OH) – Carbinol proton at C2.[1]

-

δ 2.95–3.05 (dd, 1H, benzylic) – C1/C4 protons.[1]

-

δ 2.75–2.85 (dd, 1H, benzylic).[2]

-

δ 2.05 (m, 1H), 1.80 (m, 1H) – C3 methylene protons.[1]

-

δ 1.85 (br s, 1H, OH) – Hydroxyl proton (concentration dependent).[1]

-

Chromatographic Parameters

-

GC-MS: Molecular ion [M]+ at m/z 148.[1][2] Major fragments: m/z 130 [M-H₂O]+ (dehydration to dihydronaphthalene), m/z 104 (retro-Diels-Alder).[1][2]

-

Chiral HPLC:

Handling & Safety (SDS Summary)

Signal Word: Warning

| Hazard Class | H-Code | Statement | Precaution |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2] | Do not eat/drink in lab.[1][2] Wash hands post-handling.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[1][2][4] | Wear nitrile gloves.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Wear safety goggles.[1][2] |

Storage: Store in a cool, dry place (<15°C recommended). Protect from light to prevent photo-oxidation to 2-tetralone or polymerization products.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10747, this compound.[1][2] Retrieved from [Link][2]

-

Organic Syntheses (2013). Resolution of 1,1'-Bi-2-Naphthol. (Contextual reference for resolution methodologies of naphthol derivatives). Retrieved from [Link]

-

ResearchGate (2025). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. (Technical basis for CAL-B protocols). Retrieved from [Link]

-

American Chemical Society. Catalytic Hydrogenation of 2-Naphthol to this compound.[1][2][5] J. Am. Chem. Soc.[1][2][6] Retrieved from [Link][2]

Sources

- 1. CAS 530-91-6: 1,2,3,4-Tetrahydro-2-naphthalenol [cymitquimica.com]

- 2. 1,2,3,4-Tetrahydro-2-naphthalenol | C10H12O | CID 10747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Different applications of 2-naphthol_Chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound (530-91-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

Technical Monograph: 2-Hydroxytetralin (1,2,3,4-Tetrahydro-2-naphthol)

The following technical guide provides an in-depth analysis of 2-Hydroxytetralin, structured for researchers in medicinal chemistry and drug development.

CAS Registry Number: 530-91-6 Chemical Formula: C₁₀H₁₂O Molecular Weight: 148.20 g/mol

Executive Summary

2-Hydroxytetralin (2-tetralol) is a bicyclic secondary alcohol that serves as a critical scaffold in the synthesis of bioactive aminotetralins, particularly dopamine and serotonin receptor agonists (e.g., Rotigotine, 8-OH-DPAT). Unlike its isomer 1-tetralol, the C2-hydroxyl position provides a unique vector for substitution that mimics the ethylamine side chain of neurotransmitters when rigidified. This guide details its physicochemical profile, synthetic pathways, and role as a chiral progenitor in pharmaceutical development.

Physical & Chemical Characterization[1][2][3][4][5][6][7]

The compound typically presents as a viscous, clear-to-pale-yellow liquid at room temperature, though it may crystallize upon prolonged storage at low temperatures.

Table 1: Physicochemical Constants[1][2][4]

| Property | Value | Condition/Note |

| Physical State | Viscous Liquid / Low-melting Solid | May darken upon oxidation/storage. |

| Melting Point | 15.5 °C | Crystallizes at -15 °C to -50 °C on storage. |

| Boiling Point | 140 °C | @ 12 mmHg (Vacuum distillation recommended). |

| Density | ~0.93 – 1.05 g/cm³ | Estimate.[1] 1-isomer is 1.09 g/mL; Tetralin is 0.97 g/mL. |

| Refractive Index ( | 1.5630 – 1.5670 | High aromaticity contributes to high RI. |

| Solubility | Soluble | Ethanol, Diethyl ether, Chloroform, DCM. |

| Solubility | Insoluble | Water.[2][3][4] |

| pKa | ~15.0 | Typical secondary alcohol acidity. |

| Chirality | (R) and (S) Enantiomers | Resolvable via enzymatic kinetic resolution.[5] |

Stereochemical Configuration

2-Hydroxytetralin possesses a single chiral center at the C2 position.

-

Enantiomers: The (S)- and (R)-enantiomers exhibit distinct pharmacological profiles when derivatized.

-

Resolution: Enantiopure forms are rarely obtained via direct synthesis but are efficiently produced via Lipase-catalyzed Kinetic Resolution (e.g., Candida antarctica Lipase B).

Synthesis & Production Pathways

The synthesis of 2-Hydroxytetralin is primarily achieved through the reduction of 2-tetralone or the hydrogenation of 2-naphthol. The choice of method depends on the required purity and scale.

Pathway A: Reduction of 2-Tetralone (Laboratory Scale)

This is the preferred method for high-purity synthesis, avoiding the complex mixture of isomers often seen in naphthalene hydrogenation.

-

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).

-

Mechanism: Nucleophilic addition of hydride to the ketone carbonyl.

-

Yield: Typically >90%.[5]

Pathway B: Hydrogenation of 2-Naphthol (Industrial Scale)

-

Reagents: H₂, Pd/C or Raney Nickel, High Pressure.

-

Challenge: Selectivity. Over-hydrogenation can lead to decalin derivatives (decahydronaphthols).[3]

Visualization: Synthesis Logic

Figure 1: Synthetic pathways to 2-Hydroxytetralin and its downstream application in aminotetralin synthesis.

Experimental Protocols

Protocol 1: Reduction of 2-Tetralone to 2-Hydroxytetralin

Objective: Synthesis of racemic 2-hydroxytetralin from 2-tetralone.

Materials:

-

2-Tetralone (14.6 g, 100 mmol)

-

Sodium Borohydride (NaBH₄) (3.8 g, 100 mmol)

-

Methanol (100 mL)

-

Hydrochloric Acid (1 M)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

Methodology:

-

Preparation: Dissolve 2-tetralone (14.6 g) in Methanol (100 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Addition: Slowly add NaBH₄ (3.8 g) in small portions over 20 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion via TLC (eluent 20% EtOAc/Hexane).

-

Quenching: Carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and pH is neutral/acidic.

-

Extraction: Evaporate most of the methanol under reduced pressure. Dilute the residue with water (50 mL) and extract with DCM (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Result: The crude product is a pale yellow oil. Purification via vacuum distillation (bp 140 °C @ 12 mmHg) yields pure 2-hydroxytetralin.

Protocol 2: Enzymatic Kinetic Resolution (Chiral Separation)

Objective: Separation of (R) and (S) enantiomers.

Methodology:

-

Suspend racemic 2-hydroxytetralin and an acyl donor (e.g., vinyl acetate) in an organic solvent (e.g., hexane or MTBE).

-

Add immobilized Candida antarctica Lipase B (CAL-B).

-

Incubate at 30–40 °C. The enzyme selectively acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.

-

Separate the (S)-alcohol from the (R)-acetate via column chromatography.

Biochemical & Pharmacological Relevance[1][2]

Metabolic Fate

In mammalian systems (specifically studied in rabbits and rats), 2-hydroxytetralin is a primary metabolite of tetralin.

-

Phase II Metabolism: The dominant metabolic pathway is conjugation with glucuronic acid.

-

Enzyme: UDP-glucuronosyltransferase (UGT).

-

Excretion: The resulting glucuronide is excreted in urine.

Drug Discovery Utility

The 2-hydroxytetralin scaffold is a "privileged structure" in neuropharmacology.

-

Dopamine Agonists: The rigid structure holds the hydroxyl (or amine derivative) in a specific spatial orientation that mimics the gauche conformer of dopamine, increasing binding affinity to D2/D3 receptors.

-

Serotonin Agonists: Derivatives like 8-OH-DPAT (based on the aminotetralin core) are standard reference ligands for 5-HT1A receptors.

Figure 2: Metabolic pathway of Tetralin leading to 2-Hydroxytetralin and its subsequent glucuronidation.

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[6][4] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[6] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[6] |

Handling Precautions:

-

Wear nitrile gloves and safety goggles.

-

Use in a well-ventilated fume hood to avoid inhalation of vapors.

-

Store in a cool, dry place away from strong oxidizing agents.

References

-

PubChem. "1,2,3,4-Tetrahydro-2-naphthol (Compound)."[6] National Library of Medicine. [Link]

-

Elliott, T. H., & Hanam, J. (1968). "The metabolism of tetralin." Biochemical Journal, 108(4), 551–559. [Link]

-

Pàmies, O., & Bäckvall, J. E. (2002). "Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters." Journal of Organic Chemistry. [Link]

-

Ataman Chemicals. "1,2,3,4-Tetrahydronaphthalene Technical Data." [Link]

Sources

- 1. This compound | 530-91-6 [chemicalbook.com]

- 2. 2-naphthol [chemister.ru]

- 3. Tetralin - Wikipedia [en.wikipedia.org]

- 4. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 5. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetrahydro-2-naphthalenol | C10H12O | CID 10747 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2,3,4-Tetrahydronaphthalen-2-ol (β-Tetralol)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of β-Tetralol, a hydroxylated derivative of tetralin. The document elucidates its chemical identity, including its definitive IUPAC name, physicochemical properties, and key identifiers. Detailed methodologies for its synthesis via the reduction of β-tetralone are presented, with an emphasis on the causal factors influencing procedural choices. Furthermore, this guide outlines robust analytical techniques for structural confirmation and purity assessment. It explores the compound's applications, particularly as a versatile synthetic intermediate in the development of pharmacologically active molecules. Safety protocols and handling procedures are also summarized to ensure safe laboratory practice. This document is intended to serve as a foundational resource for scientific professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Nomenclature

Precise molecular identification is the cornerstone of chemical research and development. The compound commonly known as β-Tetralol is systematically identified by the International Union of Pure and Applied Chemistry (IUPAC) for unambiguous classification.

1.1 IUPAC Name

The official IUPAC name for β-Tetralol is 1,2,3,4-tetrahydronaphthalen-2-ol .[1][2] This nomenclature precisely describes the molecule's structure: a naphthalene ring system that is hydrogenated at positions 1, 2, 3, and 4, with a hydroxyl (-OH) group located at the second position of the saturated ring.

1.2 Synonyms and Common Identifiers

In literature and commercial catalogs, 1,2,3,4-tetrahydronaphthalen-2-ol is frequently referred to by several synonyms. Understanding these is crucial for comprehensive literature searches and material procurement.

1.3 Key Registration and Structural Data

For regulatory, safety, and modeling purposes, the following identifiers are critical:

| Identifier | Value | Source |

| CAS Registry Number | 530-91-6 | [1][3][4] |

| Molecular Formula | C₁₀H₁₂O | [1][3][4] |

| Molecular Weight | 148.20 g/mol | [3][5] |

| InChI Key | JWQYZECMEPOAPF-UHFFFAOYSA-N | [3][4] |

| SMILES | OC1CCC2=C(C1)C=CC=C2 | [1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, formulations, and biological systems. 1,2,3,4-tetrahydronaphthalen-2-ol is typically a solid at room temperature.[5]

| Property | Value | Notes |

| Appearance | Solid | [5] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Data not readily available | Expected to have low solubility in water and good solubility in organic solvents like ethanol, ether, and chloroform. |

| pKa | Not specified | The hydroxyl group is weakly acidic, similar to other secondary alcohols. |

Synthesis and Manufacturing

The most prevalent and accessible laboratory-scale synthesis of 1,2,3,4-tetrahydronaphthalen-2-ol involves the chemical reduction of its corresponding ketone, 2-tetralone (also known as β-tetralone).[6]

3.1 Core Synthesis Pathway: Reduction of 2-Tetralone

The conversion of the ketone functional group in 2-tetralone to a secondary alcohol in β-tetralol is a standard carbonyl reduction.

Causality of Reagent Selection: Sodium borohydride (NaBH₄) is often the reducing agent of choice for this transformation in a laboratory setting. The rationale for this selection is multifaceted:

-

Selectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce the aromatic ring or other less reactive functional groups, which is critical for the integrity of the tetralin core.

-

Safety and Handling: Compared to more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer. It is stable in air and reacts predictably with protic solvents like ethanol or methanol, which are convenient reaction media.

-

Workup Procedure: The post-reaction workup for a NaBH₄ reduction is straightforward, typically involving an aqueous quench and extraction, avoiding the more hazardous procedures required for hydride reagents like LiAlH₄.

3.2 Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with 2-tetralone (1.0 eq) and a suitable solvent such as methanol or ethanol. The flask is cooled in an ice bath to 0-5 °C.

-

Reagent Addition: Sodium borohydride (NaBH₄, ~1.1 eq) is added portion-wise to the stirred solution over 15-20 minutes.

-

Experimental Insight: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution, maintaining a safe and controlled reaction temperature.

-

-

Reaction Monitoring: The reaction is allowed to stir at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material (2-tetralone) is fully consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of dilute hydrochloric acid (e.g., 1M HCl) until the solution is acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

-

Extraction: The alcohol solvent is removed under reduced pressure. The resulting aqueous residue is extracted with an organic solvent (e.g., ethyl acetate, 3x volumes).

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution to remove residual acid, followed by a brine wash to remove excess water.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the crude 1,2,3,4-tetrahydronaphthalen-2-ol.

-

Purification: The crude product can be purified by flash column chromatography or recrystallization to achieve high purity.

3.3 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of β-Tetralol.

Analytical Characterization

To ensure the identity, structure, and purity of synthesized 1,2,3,4-tetrahydronaphthalen-2-ol, a suite of analytical techniques must be employed. Each technique provides orthogonal, confirmatory data.

4.1 Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Expected signals include multiplets for the aromatic protons, a signal for the hydroxyl proton (which may be broad and exchangeable with D₂O), and distinct signals for the aliphatic protons on the saturated ring.

-

¹³C NMR: Shows the number of unique carbon environments. The spectrum will feature signals in the aromatic region, a signal for the carbon bearing the hydroxyl group (C-OH), and signals for the other aliphatic carbons.

-

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. The spectrum of β-tetralol will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. C-H stretches for both aromatic (sp²) and aliphatic (sp³) carbons will also be present.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound. Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight (148.20 g/mol ) and a characteristic fragmentation pattern.[7]

4.2 Chromatographic Methods

-

Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for assessing purity. A pure sample will exhibit a single major peak at a characteristic retention time.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine purity, often with a UV detector set to a wavelength where the aromatic ring absorbs.

4.3 Analytical Workflow Diagram

Caption: A typical analytical workflow for compound validation.

Applications in Research and Drug Development

While β-tetralol itself may not be a primary therapeutic agent, its rigid, bicyclic scaffold makes it a valuable intermediate in medicinal chemistry and drug design.

-

Scaffold for Synthesis: The tetralone and tetralol structures are key building blocks for synthesizing a wide range of therapeutically active compounds, including antidepressants and agents for treating Alzheimer's disease.[8] The defined stereochemistry and functional handles of the tetralol core allow for the systematic exploration of chemical space.

-

Metabolite Studies: β-Tetralol is a known metabolite of tetralin, a compound used in some industrial applications.[2] Studying the formation and clearance of β-tetralol is relevant in toxicology and metabolic pathway analysis.[2][9]

-

Precursor to Bioactive Molecules: The tetralone scaffold, from which β-tetralol is derived, is present in numerous natural products and serves as a key starting point for their total synthesis.[10] These natural products often possess interesting biological activities that are explored in drug discovery programs.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical substance.

6.1 Hazard Identification (GHS Classification)

Based on available safety data, 1,2,3,4-tetrahydronaphthalen-2-ol presents the following hazards:

-

Acute Oral Toxicity (Category 4): Harmful if swallowed.[2][5][11]

-

Skin Irritation (Category 2): Causes skin irritation.[2][11]

-

Eye Irritation (Category 2): Causes serious eye irritation.[2][11]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][11]

6.2 Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12]

-

Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[13]

6.3 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

-

Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[11][14]

References

-

This compound - NIST WebBook. (n.d.). Retrieved February 7, 2026, from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved February 7, 2026, from [Link]

-

This compound - NIST WebBook. (n.d.). Retrieved February 7, 2026, from [Link]

-

1,2,3,4-TETRAHYDRONAPHTHALEN-2-OL | CAS 530-91-6. (n.d.). Matrix Fine Chemicals. Retrieved February 7, 2026, from [Link]

- 1,2,3,4-TETRAHYDRONAPHTHALENE CAS N°: 119-64-2. (2004). OECD SIDS.

- This compound - SAFETY D

-

1,2,3,4-tetrahydronaphthalen-1-ol. (2024). ChemBK. Retrieved February 7, 2026, from [Link]

-

1,2,3,4-Tetrahydro-2-naphthalenol | C10H12O. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]

-

2-Tetralone. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

- Tetralone Scaffolds and Their Potential Therapeutic Applications. (2021).

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

-

β-TETRALONE. (n.d.). Organic Syntheses Procedure. Retrieved February 7, 2026, from [Link]

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). PMC.

- Material Safety Data Sheet (MSDS) - Tetralol. (2025). Chemical Bull.

- SAFETY D

- Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Cre

-

Chemical Properties of this compound (CAS 530-91-6). (n.d.). Cheméo. Retrieved February 7, 2026, from [Link]

- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo

-

Proposed mechanism for formation of α‐tetralol (13), α‐tetralone (14),... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

- SAFETY D

- Advances in the chemistry of β-lactam and its medicinal applic

-

2H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]

- Transdermal drug delivery systems of a beta blocker: design, in vitro, and in vivo characteriz

- Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar.

Sources

- 1. 1,2,3,4-TETRAHYDRONAPHTHALEN-2-OL | CAS 530-91-6 [matrix-fine-chemicals.com]

- 2. 1,2,3,4-Tetrahydro-2-naphthalenol | C10H12O | CID 10747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. 1,2,3,4-Tetrahydronaphthalen-2-ol 530-91-6 [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbull.com [chemicalbull.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydro-2-naphthol from 2-Naphthol

Foreword: Strategic Importance and Application

1,2,3,4-Tetrahydro-2-naphthol, also known as 2-tetralol, is a valuable hydroxylated tetralin derivative. Its unique structure, combining a saturated carbocyclic ring with an aromatic system, makes it a critical intermediate in the synthesis of various fine chemicals and pharmacologically active molecules. Its applications span from the development of novel pharmaceutical agents to the synthesis of specialized organic materials. This guide provides a comprehensive overview of the primary synthetic route to this compound from 2-naphthol, focusing on the practical and mechanistic details essential for researchers, chemists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely instructional but also educational, fostering a deeper understanding of the transformation.

Core Synthesis Strategy: Catalytic Hydrogenation of 2-Naphthol

The most direct and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of 2-naphthol. This process involves the selective reduction of the unsubstituted aromatic ring of the naphthalene system, leaving the hydroxyl-bearing ring intact.

The overall transformation is as follows:

Caption: General reaction scheme for the synthesis of this compound.

This reaction is a classic example of heterogeneous catalysis, where a solid catalyst facilitates the reaction between gaseous hydrogen and the dissolved 2-naphthol substrate. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that dictate the reaction's efficiency, selectivity, and yield.

Mechanistic Insights: The Role of the Catalyst Surface

The hydrogenation of an aromatic ring is a thermodynamically favorable but kinetically slow process that requires a catalyst to lower the activation energy. The generally accepted mechanism for this transformation on a palladium or nickel surface involves several key steps:

-

Adsorption of Reactants : Both molecular hydrogen (H₂) and the 2-naphthol substrate adsorb onto the active sites of the metal catalyst surface.

-

Activation of Hydrogen : The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species (M-H).

-

Association and Hydrogen Transfer : The aromatic ring of the adsorbed 2-naphthol molecule associates with the surface. The reaction proceeds through a series of sequential hydrogen atom transfers from the catalyst surface to the carbon atoms of the unsubstituted ring. This typically occurs in a syn-addition fashion, where hydrogen atoms add to the same face of the ring as it is adsorbed on the catalyst surface.[1]

-

Desorption of Product : Once the ring is saturated, the final product, this compound, has a weaker affinity for the catalyst surface and desorbs back into the solution, freeing the active site for the next catalytic cycle.

Caption: Simplified workflow of heterogeneous catalytic hydrogenation.

A critical challenge in the hydrogenation of naphthols is preventing the competing reaction of hydrogenolysis, where the C-OH bond is cleaved, leading to the formation of tetralin (1,2,3,4-tetrahydronaphthalene) as an undesired byproduct. The choice of catalyst and the addition of basic modifiers are key to maximizing the yield of the desired alcohol.

Catalyst Selection and Optimization: A Comparative Analysis

Two primary catalysts are employed for this transformation: Palladium on Carbon (Pd/C) and Raney Nickel. The choice between them depends on factors such as cost, desired reactivity, and sensitivity to reaction conditions.

-

Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for various hydrogenation reactions. It typically offers good activity under milder conditions compared to nickel-based catalysts. However, it can be more prone to causing hydrogenolysis, especially under neutral or acidic conditions.

-

Raney Nickel: A sponge-like, highly active form of nickel, this catalyst is a cost-effective and robust option. A pivotal study by Adkins and Kuick demonstrated that the course of β-naphthol hydrogenation is profoundly influenced by the presence of a base. In neutral conditions, Raney nickel favors the formation of the phenol (tetralin), whereas the addition of a small amount of sodium hydroxide drastically shifts the selectivity towards the desired alcohol, this compound, by suppressing the hydrogenolysis side reaction.

Quantitative Data on Catalyst Performance

The following table summarizes the findings from the comparative study on nickel catalysts, highlighting the dramatic effect of a basic additive on product distribution.

| Catalyst | Additive | Yield of this compound (%) | Yield of Tetralin (%) |

| Raney Ni (W-4) | None | ~10% | ~80% |

| Raney Ni (W-4) | NaOH | ~80% | ~10% |

| U.O.P. Ni on Kieselguhr | None | ~30% | ~60% |

| U.O.P. Ni on Kieselguhr | NaOH | ~85% | ~5% |

| Data synthesized from the findings of Adkins and Kuick. |

This data provides a clear directive: for high-yield synthesis of this compound using nickel catalysts, the reaction medium must be rendered basic.

Detailed Experimental Protocols

The following protocols are provided as self-validating systems for the synthesis. Adherence to safety precautions is paramount.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from a reliable and detailed procedure for a structurally similar substrate, demonstrating best practices for high-pressure hydrogenation.[2]

Materials:

-

2-Naphthol (14.42 g, 100 mmol)

-

10% Palladium on Carbon (50% wet with water, ~1.0 g)

-

Anhydrous Ethanol (150 mL)

-

High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and thermocouple.

-

Hydrogen gas (high purity)

Procedure:

-

Vessel Preparation: To a clean and dry 250 mL autoclave vessel, add the 10% Pd/C catalyst (1.0 g).

-

Substrate Addition: Add the 2-naphthol (14.42 g) and anhydrous ethanol (150 mL).

-

System Purge: Seal the autoclave. Pressurize the vessel with nitrogen gas to ~100 psig, then slowly vent the pressure. Repeat this nitrogen purge cycle three times to remove all oxygen.

-

Hydrogen Purge: Following the nitrogen purge, pressurize the vessel with hydrogen gas to ~100 psig and vent. Repeat this hydrogen purge cycle three times to ensure a pure hydrogen atmosphere.

-

Reaction Conditions: Pressurize the autoclave with hydrogen to the target pressure (e.g., 250 psig). Begin stirring (e.g., 500 rpm) and heat the reaction mixture to the desired temperature (e.g., 70 °C).

-

Monitoring: Monitor the reaction by observing the pressure drop on the gauge. The reaction is complete when hydrogen uptake ceases. This may take several hours.

-

Cooldown and Venting: Once complete, stop the heating and allow the autoclave to cool to room temperature. Slowly and carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Catalyst Filtration (Workup): Purge the vessel with nitrogen. Open the autoclave and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucial Safety Note: The spent Pd/C catalyst is pyrophoric and can ignite upon contact with air, especially when dry. Do not allow the filter cake to dry. Immediately after filtration, quench the catalyst on the Celite pad with plenty of water and store it under water in a clearly labeled, closed container for proper disposal.[2]

-

Isolation: Remove the solvent (ethanol) from the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Hydrogenation using Raney Nickel with Basic Additive

This protocol incorporates the critical findings for maximizing alcohol yield with a nickel catalyst.

Materials:

-

2-Naphthol (14.42 g, 100 mmol)

-

Raney Nickel (~5 g, aqueous slurry)

-

Sodium Hydroxide (0.4 g, 10 mmol)

-

Ethanol (95%, 150 mL)

-

High-pressure autoclave

-

Hydrogen gas

Procedure:

-

Catalyst Preparation: In the autoclave vessel, carefully decant the water from the Raney Nickel slurry. Wash the catalyst by adding 95% ethanol, swirling, allowing the catalyst to settle, and decanting the ethanol. Repeat this wash twice more. This replaces the storage water with the reaction solvent.

-

Loading Reactants: To the washed Raney Nickel in the vessel, add the 2-naphthol (14.42 g), 95% ethanol (150 mL), and sodium hydroxide (0.4 g).

-

Hydrogenation: Seal the vessel and follow the same purging, pressurizing, and reaction procedure as described in Protocol 1 (Steps 3-7). Typical conditions for Raney Nickel might involve slightly higher pressures (e.g., 500-1000 psig) and temperatures (e.g., 100-120 °C) to achieve a reasonable reaction rate.

-

Workup: After cooling and venting, filter the mixture through Celite® to remove the Raney Nickel catalyst, observing the same pyrophoric safety precautions as for Pd/C.

-

Neutralization and Isolation: Transfer the ethanolic filtrate to a round-bottom flask. Carefully neutralize the sodium hydroxide by adding dilute hydrochloric acid until the solution is pH 7. Remove the ethanol via rotary evaporation. The remaining residue can be dissolved in a suitable organic solvent (e.g., diethyl ether), washed with water to remove salts, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

Product Purification: Vacuum Distillation

This compound is a liquid or low-melting solid with a reported boiling point of 140 °C at 12 mmHg. Distillation at atmospheric pressure would require a much higher temperature, risking product decomposition. Therefore, vacuum distillation is the required method for purification.[3][4]

Caption: Workflow for the purification of the final product.

Procedure:

-

Assemble a vacuum distillation apparatus, ensuring all glass joints are properly greased to maintain a good seal. Use a Claisen adapter to minimize bumping.

-

Place the crude product into the distilling flask with a magnetic stir bar.

-

Connect the apparatus to a vacuum trap and a vacuum pump.

-

Begin stirring and slowly reduce the pressure in the system.

-

Once a stable, low pressure is achieved, begin gently heating the distilling flask.

-

Collect the fraction that distills at the expected boiling point for the measured pressure. Discard any initial forerun.

-

The result is a purified, clear, colorless to pale yellow liquid product.

References

- Adkins, H., & Kuick, L. F. (1947). Comparison of Nickel Catalysts in the Hydrogenation of β-Naphthol. Journal of the American Chemical Society, 69(1), 54-55. (No direct URL available for this specific short note, accessible through ACS journal archives).

-

Organic Syntheses. (2014). PREPARATION OF (R)- AND (S)-5,5',6,6',7,7',8,8'-OCTAHYDRO-1,1'-BI-2-NAPHTHOL. 91, 1. [Link]

-

Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

Augusto, S., et al. (2013). Hydrogenation of substituted arenes. RSC Advances, 3(35), 14954-14981. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydro-2-naphthalenol. National Center for Biotechnology Information. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. [Link]

-

Wikipedia. (n.d.). Vacuum distillation. [Link]

Sources

Technical Guide: Strategic Reduction of 2-Tetralone to 1,2,3,4-Tetrahydro-2-naphthol

[1]

Executive Summary

1,2,3,4-Tetrahydro-2-naphthol (2-Tetralol) is a critical chiral scaffold in the synthesis of dopamine agonists (e.g., Rotigotine) and various CNS-active pharmaceutical ingredients (APIs).[1][2] While the reduction of 2-tetralone is chemically straightforward, the divergence between producing a racemic intermediate for commodity use versus an enantiopure building block for drug development necessitates a bifurcated technical approach.[1]

This guide analyzes two distinct methodologies:

Part 1: Chemical Reduction (Racemic)

Mechanistic Basis

The reduction of 2-tetralone using Sodium Borohydride (

Process-Optimized Protocol

Target: Racemic (

Reagents:

-

Substrate: 2-Tetralone (1.0 eq)[1]

-

Reductant:

(0.6 eq; theoretical is 0.25, excess ensures completion) -

Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

-

Quench: 1M HCl or Saturated

[1]

Step-by-Step Workflow:

-

Solvation: Dissolve 2-tetralone in MeOH (5-10 volumes). Cool to

. Note: 2-tetralone is prone to oxidation; use degassed solvents if the raw material is dark.[1] -

Addition: Add

portion-wise over 30 minutes. -

Reaction: Stir at

RT for 1-2 hours. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1] -

Quench: Slowly add 1M HCl until pH ~7. Caution: Hydrogen gas evolution.[1]

-

Workup: Evaporate bulk methanol. Extract aqueous residue with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash with brine, dry over

, and concentrate.[1]

Data Summary: Chemical Route

| Parameter | Specification |

|---|---|

| Yield | >90% |

| Enantiomeric Excess (ee) | 0% (Racemic) |

| Atom Economy | High |

| Primary Risk | Hydrogen evolution during quench |[1]

Mechanism Visualization (Chemical)

Caption: Nucleophilic attack of borohydride on the carbonyl carbon followed by solvent-mediated protonation.[1]

Part 2: Enantioselective Biocatalysis (Chiral)

Strategic Importance

For drug development, the (S)- or (R)-enantiomer is often required.[1] Chemical asymmetric hydrogenation (e.g., Noyori transfer hydrogenation) is possible but often requires expensive Ruthenium catalysts.[1] Biocatalysis using Ketoreductases (KREDs) has emerged as the superior route due to mild conditions and near-perfect stereocontrol.[1]

Biocatalytic Protocol

Target: (S)-(-)-1,2,3,4-Tetrahydro-2-naphthol (or (R)- isomer depending on enzyme)

System Components:

-

Enzyme: KRED (specific variant screened from library, e.g., Lactobacillus origin or commercial Codexis/Evoxx panels).[1]

-

Cofactor: NADPH or NADH (catalytic amount).[1]

-

Recycling System: Isopropyl Alcohol (IPA) + Alcohol Dehydrogenase (ADH) OR Glucose + Glucose Dehydrogenase (GDH).[1]

-

Buffer: Potassium Phosphate (pH 7.0 - 7.5).[1]

Step-by-Step Workflow:

-

Buffer Prep: Prepare 100mM Phosphate buffer (pH 7.0) containing 1mM

(cofactor stabilizer).[1] -

Substrate Loading: Dissolve 2-tetralone in IPA (acting as co-solvent and hydride donor). Add to buffer. Final concentration 10-50 g/L.[1]

-

Initiation: Add

(1 g/L) and KRED enzyme preparation. -

Incubation: Stir at

for 24 hours. -

Termination & Extraction: Saturate with NaCl (salting out) and extract with MTBE (Methyl tert-butyl ether).

Data Summary: Biocatalytic Route

| Parameter | Specification |

|---|---|

| Yield | 85-95% |

| Enantiomeric Excess (ee) | >99% (Single Enantiomer) |

| Selectivity | Chemoselective & Stereoselective |

| Primary Risk | Enzyme denaturation (Temp/pH fluctuations) |[1]

Biocatalytic Cycle Visualization

Caption: The KRED enzyme transfers a hydride from NADPH to the substrate.[1] The cofactor is regenerated via a coupled substrate (IPA).

Part 3: Analytical Validation & Safety

Quality Control (HPLC)

To validate the success of the reduction, particularly for the chiral route, Chiral HPLC is mandatory.[1]

-

Column: Chiralcel OD-H or AD-H.[1]

-

Mobile Phase: Hexane:Isopropanol (90:10).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm (Aromatic absorption).[1]

-

Retention Times:

Safety & Stability (SDS Highlights)

-

2-Tetralone: Causes serious eye irritation and respiratory irritation.[1][3][4] Store refrigerated; prone to polymerization and oxidation (darkening) upon air exposure.[1]

-

2-Tetralol: Harmful if swallowed.[1] Viscous liquid/low-melting solid (

).[1] -

Reaction Hazards:

releases flammable

References

-

Chemical Reduction Protocol

-

LibreTexts Chemistry. (2021).[1] "Reduction of Organic Compounds: Sodium Borohydride Protocol."

-

-

Biocatalytic Enantioselectivity

-

Industrial Application

-

National Institutes of Health (PMC). (2012).[1] "Enantioselective Dynamic Process Reduction of α- and β-Tetralone."

-

-

Safety Data

Sources

- 1. 1,2,3,4-Tetrahydro-2-naphthalenol | C10H12O | CID 10747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

1H NMR spectrum analysis of 1,2,3,4-Tetrahydro-2-naphthol

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,2,3,4-Tetrahydro-2-naphthol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (also known as 2-tetralol). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a superficial reading of the spectrum. It delves into the underlying principles governing the observed chemical shifts, multiplicities, and coupling constants. We will explore the critical role of molecular structure, including the influence of the aromatic ring, the hydroxyl group, and the chiral center at the C2 position, which gives rise to the phenomenon of diastereotopicity. This guide also presents a field-proven, self-validating protocol for sample preparation and data acquisition to ensure high-quality, reproducible results.

Introduction: The Structural Significance of this compound

This compound is a bicyclic organic compound featuring a naphthalene ring system partially hydrogenated to form a tetralin core, with a hydroxyl group at the C2 position.[1] This structural motif is a key building block in the synthesis of various pharmaceutical compounds and other biologically active molecules.[2] Its structure, combining an aromatic moiety with a chiral, alicyclic ring, makes it an excellent subject for detailed NMR analysis.

Accurate structural elucidation is the bedrock of chemical research and development. ¹H NMR spectroscopy stands as the most powerful and widely used tool for determining the structure of organic molecules in solution. For a molecule like this compound, ¹H NMR not only confirms the presence of key functional groups but also provides precise information about the connectivity and stereochemical relationships of the hydrogen atoms. This guide will systematically deconstruct its ¹H NMR spectrum, providing the expertise needed to interpret such data with confidence.

Foundational Principles in the Context of 2-Tetralol

A robust interpretation of the spectrum requires an understanding of several key NMR principles.

-

Chemical Shift (δ) : The position of a signal on the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton.[3] Electron-withdrawing groups or structural features, such as aromatic rings and oxygen atoms, decrease the electron density around a proton, "deshielding" it and shifting its signal downfield (to a higher ppm value).[3][4] Conversely, electron-donating groups "shield" protons, shifting them upfield. Tetramethylsilane (TMS) is used as the universal reference point, with its signal set to 0 ppm.[5]

-

Integration : The area under each signal is directly proportional to the number of protons giving rise to that signal.[4][6] This provides a quantitative count of the different types of hydrogens in the molecule.

-

Spin-Spin Coupling (Multiplicity) : Protons on adjacent carbons interact through the bonding electrons, causing their signals to be split into multiple lines (a multiplet). The "n+1 rule" is a common heuristic, where a proton with 'n' equivalent neighboring protons will be split into 'n+1' lines. The distance between these lines is the coupling constant (J), measured in Hertz (Hz).

-

Diastereotopicity : In this compound, the carbon at position 2 (C2) is a stereocenter. This chiral center renders the local environment of the two protons on adjacent methylene (CH₂) groups (at C1, C3, and C4) non-equivalent.[7][8] These geminal protons are termed "diastereotopic." They will have different chemical shifts and will couple to each other, often leading to more complex splitting patterns than simple triplets or quartets.[7][9]

Experimental Protocol: A Self-Validating Workflow for High-Quality Spectra

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. The following protocol is designed to minimize impurities and magnetic field distortions, ensuring the resulting data is reliable and interpretable.

Workflow for NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Material Weighing : Accurately weigh between 5-15 mg of high-purity this compound. For a standard 500 MHz spectrometer, this amount is sufficient for a high-quality ¹H spectrum acquired in minutes.[10][11]

-

Solvent Selection : Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Use approximately 0.6 mL of solvent.[12] The deuterium atoms are not observed in ¹H NMR and are used by the spectrometer to "lock" onto the magnetic field frequency.

-

Internal Standard : Add a small drop of Tetramethylsilane (TMS) to the solvent before adding it to the sample. TMS is chemically inert, volatile, and its 12 equivalent protons produce a single, sharp signal at 0.00 ppm, serving as the universal reference standard.[5]

-

Dissolution : Transfer the weighed solid to a small, clean vial. Add the solvent containing TMS and vortex the mixture until the solid is completely dissolved. A clear, homogenous solution is critical.

-

Filtration : To remove any microscopic solid particles that can degrade spectral quality (leading to broad lines), filter the solution directly into a clean, dry 5 mm NMR tube. This is best accomplished by passing the solution through a small, tight plug of glass wool packed into a Pasteur pipette.

-

Final Checks : The final sample volume in the NMR tube should be approximately 4-5 cm in height. Cap the tube securely and wipe the outside clean with a lint-free tissue before inserting it into the spectrometer.

Detailed ¹H NMR Spectrum Analysis

The structure of this compound presents a fascinating array of distinct proton environments. The following analysis breaks down the spectrum into its constituent signals, explaining the origin of their chemical shifts and multiplicities.

Molecular Structure with Proton Assignments

Caption: Structure of this compound with proton labeling.

Predicted ¹H NMR Data Summary

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5, H6, H7, H8 | 7.0 – 7.2 | Multiplet (m) | 4H | Aromatic protons reside in a characteristic downfield region.[13] Complex overlapping signals are expected due to ortho, meta, and para couplings. |

| H2 | ~4.1 | Multiplet (m) | 1H | This methine proton is attached to the carbon bearing the electron-withdrawing hydroxyl group, causing a significant downfield shift.[3] It is coupled to protons at C1 and C3. |

| H1a, H1b | 2.9 – 3.1 | Multiplets (m) | 2H | These benzylic protons are diastereotopic. They are shifted downfield by the aromatic ring. Each will appear as a multiplet due to geminal coupling and coupling with H2. |

| H4a, H4b | 2.7 – 2.9 | Multiplets (m) | 2H | Also benzylic and diastereotopic. Shifted downfield by the aromatic ring. Each will appear as a multiplet due to geminal coupling and coupling with H3 protons. |

| H3a, H3b | 1.8 – 2.2 | Multiplets (m) | 2H | Aliphatic protons adjacent to the chiral center, making them diastereotopic. They couple with H2 and H4 protons, resulting in complex multiplets. |

| -OH | 1.5 – 4.0 (variable) | Broad Singlet (br s) | 1H | The chemical shift is highly dependent on solvent, concentration, and temperature. Rapid chemical exchange often decouples it from adjacent protons, resulting in a broad singlet.[14] This signal disappears upon shaking the sample with a drop of D₂O. |

Region-by-Region Interpretation

-

The Aromatic Region (δ 7.0 – 7.2 ppm): The four protons on the benzene ring (H5, H6, H7, H8) will appear in this downfield region. Due to the fused ring system, they are not chemically equivalent. The signals will likely overlap to form a complex multiplet, integrating to 4H.

-

The Carbinol Methine Proton (H2, δ ~4.1 ppm): The single proton on C2 is directly attached to the carbon bearing the electronegative oxygen atom. This strong deshielding effect pushes its signal significantly downfield into the ~3.5-4.5 ppm range.[13] It is coupled to four other protons (two on C1 and two on C3), which will result in a complex multiplet.

-

The Benzylic Methylene Protons (H1 & H4, δ ~2.7 – 3.1 ppm): The protons on C1 and C4 are in a benzylic position, adjacent to the aromatic ring. The magnetic anisotropy of the ring deshields these protons, shifting them to the 2.7-3.1 ppm range. Crucially, the presence of the chiral center at C2 makes the two protons on C1 (H1a and H1b) diastereotopic, and similarly for the two protons on C4 (H4a and H4b).[7]

-

Causality : Because H1a and H1b are diastereotopic, they are chemically non-equivalent. They will have slightly different chemical shifts. They will couple to each other (geminal coupling, typically with J ≈ 12-18 Hz) and to the H2 proton (vicinal coupling). This will result in two separate, complex multiplets, likely appearing as a doublet of doublets or more complex patterns, which may overlap. The same logic applies to the H4 protons, which couple to each other and the H3 protons.

-

-

The Aliphatic Methylene Protons (H3, δ ~1.8 – 2.2 ppm): The protons on C3 are part of the saturated ring. Being adjacent to the chiral C2, they are also diastereotopic. Their signals will appear further upfield than the benzylic protons but will still be complex due to geminal coupling and vicinal coupling to both the H2 and the H4 protons.

-

The Hydroxyl Proton (-OH, variable): The signal for the alcohol proton is often a broad singlet due to rapid proton exchange with trace amounts of acid or water in the solvent.[14] Its chemical shift is not fixed and can vary widely. A definitive method to identify this peak is a "D₂O shake." A small drop of deuterium oxide is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The hydroxyl proton will exchange with deuterium, and its signal will disappear from the spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A successful analysis hinges on a systematic approach grounded in the fundamental principles of chemical shift, integration, and spin-spin coupling. The key to a sophisticated interpretation of this particular molecule lies in recognizing the profound impact of its C2 stereocenter, which induces diastereotopicity in the methylene protons at C1, C3, and C4. This leads to a more complex, yet highly informative, spectrum than might be anticipated for a seemingly simple structure. By following the robust experimental protocol and the detailed analytical framework provided in this guide, researchers can confidently elucidate and verify the structure of this compound and related compounds, ensuring the scientific integrity of their work.

References

-

LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

PubChem. 1,2,3,4-Tetrahydro-2-naphthalenol. National Center for Biotechnology Information. [Link]

-

Ataman Kimya. 1,2,3,4-TETRAHYDRONAPHTHALENE. [Link]

-

NIST. This compound. NIST Chemistry WebBook. [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

OChem Simplified. (2021). NMR Spectroscopy: Diastereotopism. YouTube. [Link]

-

University of Cambridge. NMR Sample Preparation. [Link]

-

Supporting Information. (n.d.). General Information. [Link]

-

University of Wisconsin. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

JEOL. How to read NMR spectra from the basics. [Link]

-

Chemistry Stack Exchange. (2020). Diastereotopic methylene protons in achiral molecules. [Link]

-

University of Notre Dame. (2023). Small molecule NMR sample preparation. [Link]

-

University College London. Sample Preparation. [Link]

Sources

- 1. 1,2,3,4-Tetrahydro-2-naphthalenol | C10H12O | CID 10747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹³C NMR Spectral Data of 1,2,3,4-Tetrahydro-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 1,2,3,4-Tetrahydro-2-naphthol and the Power of ¹³C NMR

This compound, a hydroxylated derivative of the tetralin scaffold, represents a core structural motif in numerous pharmacologically active compounds. Its partially saturated bicyclic system is a key building block in the design of therapeutic agents, with derivatives exhibiting a range of biological activities.[1][2] The precise characterization of such molecules is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and providing insights into their chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structural elucidation of organic compounds in solution.[3][4] Specifically, ¹³C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule.[3] Each unique carbon atom in a distinct electronic environment gives rise to a specific signal, or resonance, in the spectrum, with its chemical shift (δ) being highly sensitive to the surrounding atomic and electronic structure.[5] This guide provides a comprehensive analysis of the ¹³C NMR spectral data for this compound, offering a foundational dataset for researchers working with this important chemical entity.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 | 38.2 | Aliphatic CH₂ |

| C2 | 67.5 | Aliphatic CH-OH |

| C3 | 31.5 | Aliphatic CH₂ |

| C4 | 29.1 | Aliphatic CH₂ |

| C4a | 137.9 | Aromatic Quaternary |

| C5 | 128.9 | Aromatic CH |

| C6 | 125.8 | Aromatic CH |

| C7 | 125.7 | Aromatic CH |

| C8 | 128.8 | Aromatic CH |

| C8a | 133.4 | Aromatic Quaternary |

Molecular Structure and Carbon Numbering

To correlate the predicted ¹³C NMR data with the molecular structure, the following numbering scheme is used for this compound:

In-Depth Spectral Analysis and Interpretation

The predicted ¹³C NMR spectrum of this compound can be divided into two distinct regions: the aliphatic region (upfield, < 80 ppm) and the aromatic region (downfield, > 120 ppm).

The Aliphatic Region (C1-C4):

-

C2 (67.5 ppm): The most downfield signal in the aliphatic region is assigned to C2. This is due to the strong deshielding effect of the directly attached electronegative oxygen atom of the hydroxyl group. Carbons bonded to hydroxyl groups typically resonate in the 50-80 ppm range.[5]

-

C1 (38.2 ppm) and C3 (31.5 ppm): These two methylene (CH₂) carbons are adjacent to the carbon bearing the hydroxyl group. Their chemical shifts are in the expected range for aliphatic carbons. C1 is predicted to be slightly more downfield than C3.

-

C4 (29.1 ppm): This methylene carbon is the most upfield of the aliphatic signals. It is furthest from the electron-withdrawing hydroxyl group and is therefore the most shielded.

For comparison, the aliphatic carbons in the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), resonate at approximately 23 and 29 ppm. The introduction of the hydroxyl group at C2 clearly deshields the neighboring carbons.[8]

The Aromatic Region (C4a-C8a):

The aromatic region displays six distinct signals, corresponding to the six carbons of the benzene ring.

-

C4a (137.9 ppm) and C8a (133.4 ppm): These two signals are assigned to the quaternary carbons of the fused ring system. Quaternary carbons are typically weaker in intensity in proton-decoupled ¹³C NMR spectra.[5] Their downfield shifts are characteristic of carbons at the junction of two rings.

-

C5 (128.9 ppm), C8 (128.8 ppm), C6 (125.8 ppm), and C7 (125.7 ppm): These four signals are attributed to the protonated aromatic carbons (CH). Their chemical shifts fall squarely within the typical range for aromatic carbons (125-170 ppm).[5] The subtle differences in their chemical shifts are due to their relative positions in the ring and the electronic effects of the fused aliphatic ring.

A useful comparison can be made with the aromatic region of 2-naphthol. In 2-naphthol, the carbon bearing the hydroxyl group (C2) is significantly deshielded to around 153.6 ppm, and the other aromatic carbons show a wider range of chemical shifts due to the direct electronic influence of the hydroxyl group on the aromatic system.[9][10] In this compound, the hydroxyl group is on the saturated ring, and its influence on the aromatic ring is less direct, resulting in a more clustered set of aromatic signals.

Methodology for ¹³C NMR Prediction

The ¹³C NMR chemical shifts presented in this guide were obtained using the online prediction tool available at NMRDB.org. This web-based application employs a sophisticated algorithm that compares the local chemical environment of each atom in the query structure to a large database of experimentally determined NMR spectra.

The prediction process involves the following key steps:

-

Input of Molecular Structure: The chemical structure of this compound was provided to the NMRDB.org platform.

-

Prediction Algorithm: The platform's algorithm analyzes the connectivity and chemical environment of each carbon atom.

-

Database Comparison: The algorithm cross-references these environments with a vast library of existing, experimentally recorded ¹³C NMR spectra.

-

Chemical Shift Calculation: Based on these comparisons, a predicted chemical shift for each carbon atom is calculated and presented.

It is important to note that while prediction algorithms are powerful tools, the resulting chemical shifts are theoretical and may differ slightly from experimentally determined values. Factors such as solvent, concentration, and temperature can influence actual chemical shifts.[11]

Applications in Drug Development and Research

The precise structural characterization of molecules like this compound is of paramount importance in the field of drug development. The ¹³C NMR data presented here serves several critical functions:

-

Structural Verification: It provides a definitive method for confirming the carbon skeleton of newly synthesized derivatives of this compound, ensuring that the desired chemical transformation has occurred.

-

Purity Assessment: ¹³C NMR can be used to identify and quantify impurities in a sample, which is a crucial aspect of quality control in pharmaceutical manufacturing.

-

Starting Point for Analog Synthesis: This spectral data provides a baseline for understanding the spectroscopic properties of the tetralin-2-ol core. This allows researchers to predict and interpret the spectra of novel analogs, aiding in the rapid identification of new compounds.

-

Metabolite Identification: In metabolic studies, NMR is a key tool for identifying the structure of drug metabolites.[12] The data for the parent compound is essential for comparison.

Conclusion

This technical guide provides a detailed overview of the predicted ¹³C NMR spectral data for this compound. The analysis and interpretation of the chemical shifts, supported by comparisons with related compounds, offer a robust framework for understanding the spectroscopic properties of this important molecule. This information is intended to be a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this compound and its derivatives in drug discovery and other areas of chemical research.

References

-